molecular formula C5H8ClN5 B1382339 1-(2-aminoethyl)-1H-1,2,4-triazole-3-carbonitrile hydrochloride CAS No. 1803598-89-1

1-(2-aminoethyl)-1H-1,2,4-triazole-3-carbonitrile hydrochloride

Cat. No.: B1382339
CAS No.: 1803598-89-1
M. Wt: 173.6 g/mol
InChI Key: PPXFKEMXUKZDTR-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-1H-1,2,4-triazole-3-carbonitrile hydrochloride (CAS: 1799968-81-2) is a triazole derivative featuring a 1,2,4-triazole core substituted with a carbonitrile group at position 3 and a 2-aminoethyl side chain at position 1, forming a hydrochloride salt. The compound is commercially available as a building block for organic synthesis, with pricing reflecting its specialized use (50 mg: €531; 500 mg: €1,464) . Its hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

1-(2-aminoethyl)-1,2,4-triazole-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5.ClH/c6-1-2-10-4-8-5(3-7)9-10;/h4H,1-2,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXFKEMXUKZDTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1CCN)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-aminoethyl)-1H-1,2,4-triazole-3-carbonitrile hydrochloride (CAS No. 1803598-89-1) is a compound belonging to the triazole family, known for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by data tables and relevant case studies.

  • Molecular Formula : C5_5H8_8ClN5_5
  • Molecular Weight : 173.60 g/mol
  • Structure : The compound features a triazole ring, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 1-(2-aminoethyl)-1H-1,2,4-triazole derivatives. In particular, derivatives of this compound have shown effectiveness against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
E. faecalis40 µg/mL
P. aeruginosa50 µg/mL
S. typhi30 µg/mL
K. pneumoniae25 µg/mL

These results indicate that the compound possesses significant antibacterial properties, comparable to standard antibiotics.

Anti-inflammatory Activity

The anti-inflammatory effects of 1-(2-aminoethyl)-1H-1,2,4-triazole derivatives were evaluated through cytokine release assays in peripheral blood mononuclear cells (PBMCs). The study demonstrated that these compounds could modulate the release of pro-inflammatory cytokines such as TNF-α and IL-6.

Cytokine Control Release (pg/mL) Compound Release (pg/mL) Significance
TNF-α15090p < 0.01
IL-6200120p < 0.05

This data suggests that the compound may serve as a potential anti-inflammatory agent by inhibiting cytokine release.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that the compound exhibits selective cytotoxic effects. The viability of cancer cells was assessed using MTT assays.

Cell Line IC50 (µM) Reference
HepG2 (liver cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)18

The IC50 values indicate that the compound has promising anticancer activity, warranting further investigation into its mechanisms of action.

Case Studies

A notable study evaluated the effects of various triazole derivatives on cytokine modulation and cell viability in cancer therapy contexts. The results indicated that compounds similar to this compound exhibited enhanced therapeutic indices in vitro compared to traditional chemotherapeutics.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Triazole Type Key Substituents Biological Activity/Application
Target Compound 1,2,4 2-Aminoethyl, carbonitrile, hydrochloride Pharmaceutical intermediate (inferred)
Rufinamide (MM3338.01) 1,2,3 2-Fluorobenzyl, carboxamide Anticonvulsant
1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazole-1-yl)-2-butanol (Baytan) 1,2,4 Chlorophenoxy, dimethylbutanol Agricultural fungicide
5-Cyclopropyl-4H-1,2,4-triazole-3-carbonitrile 1,2,4 Cyclopropyl, carbonitrile Undisclosed (structural analog)

Role of Substituents and Salt Formation

  • Aminoethyl Group: The 2-aminoethyl side chain in the target compound introduces a basic amine, which—when protonated as a hydrochloride salt—enhances water solubility compared to neutral triazole derivatives like Baytan .
  • Carbonitrile Group : The electron-withdrawing carbonitrile group may stabilize the triazole ring and influence reactivity in further synthetic modifications, similar to 5-cyclopropyl-4H-1,2,4-triazole-3-carbonitrile .
  • Hydrochloride Salt : Unlike Rufinamide (a free base), the hydrochloride form improves bioavailability and compatibility with polar solvents, a critical factor in drug formulation .

Preparation Methods

Cyclization of Hydrazines and Formyl Derivatives

One prevalent method involves cyclization reactions starting from hydrazine derivatives and formyl compounds, often employing acylation and cyclization steps:

  • Starting materials: Oxalanilide hydrazine and formamidine acetate are key precursors.
  • Reaction conditions: Typically conducted in polar solvents like n-butanol at elevated temperatures (~145°C).
  • Procedure:
    • Hydrazine reacts with formamidine to form a hydrazone intermediate.
    • Cyclization occurs under reflux, forming the triazole core.
    • Subsequent nitrile group introduction is achieved via nitrile-forming reagents or post-cyclization modifications.

Research Findings:

  • A typical synthesis involves refluxing oxalanilide hydrazine with formamidine acetate, yielding the triazole derivative with yields exceeding 90%, as demonstrated in multiple patents and experimental reports.

Nucleophilic Substitution and Functionalization

Post-cyclization, the aminoethyl group can be introduced via nucleophilic substitution reactions:

  • Reagents: Ethylenediamine or related aminoalkyl compounds.
  • Reaction conditions: Usually under basic conditions with heating, facilitating nucleophilic attack on activated positions of the triazole ring or intermediates.

Use of Reagents for Nitrile Group Formation

The nitrile group at the 3-position can be incorporated via:

  • Reagents: Cyanogen sources such as cyanogen bromide or acetonitrile derivatives under basic or catalytic conditions.
  • Catalysts: Acidic or basic catalysts, or metal catalysis, depending on the specific pathway.

Modern Catalytic and Green Synthesis Methods

Copper-Catalyzed Cycloaddition (Click Chemistry)

Recent advances leverage Cu-catalyzed azide-alkyne cycloaddition (CuAAC):

  • Mechanism: Formation of 1,2,3-triazoles via [3+2] cycloaddition of azides and alkynes.
  • Conditions: Ambient temperature, aqueous solvents, with copper catalysts such as CuSO₄ or CuI.
  • Application: Efficient for synthesizing 1,2,3-triazoles, which can be further functionalized to obtain the target compound.

Multi-Component Reactions (MCRs)

Multi-component reactions involving aldehydes, hydrazines, and nitriles facilitate rapid assembly:

  • Example: Cu-catalyzed reactions of terminal alkynes, sodium azide, and formaldehyde derivatives.
  • Advantages: High regioselectivity, broad substrate scope, and environmentally benign conditions.

Use of Amidines and Hydrazones

Amidines serve as nitrogen sources for constructing the triazole ring:

  • Method: Cyclization of amidines with hydrazones or other hydrazine derivatives under acid catalysis.
  • Reagents: Acetic anhydride or phosphorous oxychloride to promote ring formation.

Specific Synthesis Pathway for the Target Compound

Based on patent CN111471028A, a typical synthesis involves:

Step Reagents & Conditions Description Yield & Notes
1 Oxalanilide hydrazine + Formamidine acetate in n-butanol, reflux at 145°C Cyclization to form 1,2,4-triazole-3-formyl derivative Yield: 92.4%
2 Reaction with aminoethylation reagents (e.g., ethylenediamine derivatives) under basic conditions Introduction of aminoethyl group at the N1 position Variable yields; optimized conditions depend on specific reagents
3 Nitrile group formation via reaction with cyanogen derivatives or nitrile sources Installation of the nitrile at position 3 Conditions vary; often involves nitrile reagents under catalysis

Subsequent salt formation with hydrochloric acid yields the hydrochloride salt.

Data Tables Summarizing Preparation Methods

Method Starting Materials Key Reagents Catalysts Solvents Temperature Yield Remarks
Hydrazine cyclization Oxalanilide hydrazine, formamidine acetate Hydrazine derivatives None or acid catalysts n-Butanol 145°C >90% Widely used, high yield
Copper-catalyzed click Alkynes + azides CuSO₄, sodium ascorbate Copper Water/organic Room temp 80-95% Regioselective, eco-friendly
Amidrazone cyclization Amidrazones + acyl chlorides Acid catalysts None Solvent varies Reflux 55-90% Metal-free options available
Hydrazone condensation Hydrazones + nitrile sources Acid or base None Polar solvents 80-120°C 70-85% Suitable for large-scale synthesis

Research Findings and Trends

  • Efficiency & Selectivity: Copper catalysis has become the gold standard for regioselective synthesis of triazoles, including derivatives with aminoethyl and nitrile functionalities.
  • Green Chemistry: Recent methods emphasize metal-free catalysis, microwave-assisted reactions, and solvent-free conditions to reduce environmental impact.
  • Functional Group Tolerance: Many protocols accommodate diverse substituents, facilitating the synthesis of tailored derivatives for pharmaceutical applications.

Notes on Practical Considerations

  • Reagent Purity: High purity of hydrazine derivatives and nitrile sources is crucial for yield and purity.
  • Reaction Monitoring: Techniques such as TLC, NMR, and IR spectroscopy are employed to monitor reaction progress.
  • Salt Formation: Post-synthesis acidification with HCl ensures conversion to the hydrochloride salt, enhancing stability and solubility.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(2-aminoethyl)-1H-1,2,4-triazole-3-carbonitrile hydrochloride?

  • Methodological Answer : The synthesis involves three key steps: (1) formation of the triazole backbone from 5-(2-aminoethyl)-1H-1,2,4-triazole-3-carboxylic acid; (2) acylation using benzoyl chloride or analogous reagents under controlled solvent conditions (e.g., ethanol or DMSO); (3) hydrochloride salt formation via treatment with HCl. Microwave-assisted synthesis can enhance reaction rates and yields . Optimization of reaction conditions (temperature, solvent, and catalyst) is critical for purity and scalability.

Q. How is the hydrochloride salt form of the compound characterized?

  • Methodological Answer : Characterization employs spectroscopic techniques:

  • NMR : Confirms proton environments and carbon frameworks (e.g., amine and triazole protons).
  • IR : Identifies functional groups (e.g., nitrile stretching at ~2200 cm⁻¹).
  • X-ray crystallography (using SHELX programs ): Resolves crystal structure and salt conformation.
  • Elemental analysis : Validates stoichiometry of the hydrochloride salt .

Q. What biological targets are associated with this compound’s antifungal activity?

  • Methodological Answer : The compound likely inhibits fungal cytochrome P450 enzymes (e.g., lanosterol 14α-demethylase), critical for ergosterol biosynthesis. Binding affinity assays (e.g., fluorescence quenching or enzyme inhibition kinetics) are used to quantify interactions. Comparative studies with structurally similar triazoles (e.g., fluconazole analogs) can elucidate structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can conflicting data on the compound’s binding affinity to biological targets be resolved?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (pH, temperature) or protein isoforms. To resolve:

  • Perform isothermal titration calorimetry (ITC) for direct measurement of binding thermodynamics.
  • Use molecular docking (e.g., AutoDock Vina) to model interactions with target enzymes, validated by mutagenesis studies.
  • Compare results across standardized assays (e.g., Clinical and Laboratory Standards Institute guidelines for antifungal testing) .

Q. What strategies optimize the compound’s synthetic yield and purity for pharmacological studies?

  • Methodological Answer :

  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
  • Continuous flow systems : Enhance scalability and reproducibility in multi-step syntheses.
  • Purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate high-purity fractions. Monitor by LC-MS .

Q. How does the introduction of the carbonitrile group influence the compound’s reactivity and bioactivity?

  • Methodological Answer : The carbonitrile group enhances electrophilicity, enabling nucleophilic additions (e.g., with amines or thiols). SAR studies involve synthesizing analogs (e.g., replacing –CN with –COOH or –CONH₂) and comparing:

  • Enzymatic inhibition (IC₅₀ values via microplate assays).
  • Cellular permeability (logP measurements or Caco-2 monolayer assays).
  • Metabolic stability (microsomal incubation with LC-MS analysis) .

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